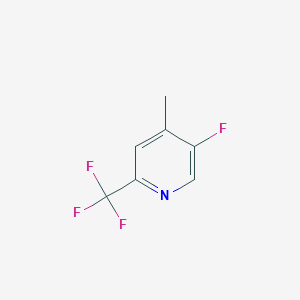![molecular formula C46H45N3O13S B13105538 3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine](/img/structure/B13105538.png)
3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4’-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural components, which include a thymine base, a lyxofuranosyl sugar, and multiple protective groups such as dimethoxytrityl and nosyl groups. These structural features make it a valuable molecule for studies in organic synthesis, medicinal chemistry, and molecular biology.
准备方法
The synthesis of 3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4’-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the protection of the thymine base and the lyxofuranosyl sugar. The dimethoxytrityl group is commonly used to protect the 5’-hydroxyl group of the sugar, while the nosyl group protects the 3’-hydroxyl group. The 2,4-dimethoxybenzyl group is then introduced to the nitrogen atom of the thymine base through a nucleophilic substitution reaction .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved purification techniques, and automation of reaction steps to increase yield and reduce production costs.
化学反应分析
3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4’-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine reagents like phenyliodine (III) bis(trifluoroacetate) (PIFA) for selective deprotection , and palladium-catalyzed hydrogenation for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions typically yield the free hydroxyl groups, while reduction reactions may lead to the formation of simpler derivatives of the compound.
科学研究应用
This compound has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its protective groups allow for selective reactions at specific sites, making it valuable in multistep organic syntheses.
Biology: The compound can be used in the study of nucleic acid interactions and modifications. Its thymine base allows it to mimic natural nucleotides, making it useful in DNA and RNA research.
Medicine: Potential applications in drug development, particularly in the design of antiviral and anticancer agents. The unique structure of the compound may allow it to interact with specific molecular targets in cells.
作用机制
The mechanism of action of 3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4’-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine is primarily related to its ability to interact with nucleic acids. The thymine base can form hydrogen bonds with adenine bases in DNA, allowing the compound to integrate into DNA strands. This integration can disrupt normal DNA function, leading to potential applications in antiviral and anticancer therapies. The protective groups on the compound also play a role in its mechanism of action by allowing selective reactions at specific sites, which can be exploited in targeted drug delivery and molecular biology research.
相似化合物的比较
Similar compounds to 3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4’-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine include other nucleoside analogs with protective groups. Examples include 5’-O-(4,4’-dimethoxytrityl)thymidine and 3-O-dimethoxytrityl-2-deoxyribose-5-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite These compounds share similar structural features, such as the presence of protective groups and nucleoside bases, but differ in the specific protective groups and sugar moieties used
属性
分子式 |
C46H45N3O13S |
|---|---|
分子量 |
879.9 g/mol |
IUPAC 名称 |
[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C46H45N3O13S/c1-30-27-47(45(51)48(44(30)50)28-31-11-18-38(58-4)25-40(31)59-5)43-26-41(62-63(54,55)39-23-16-35(17-24-39)49(52)53)42(61-43)29-60-46(32-9-7-6-8-10-32,33-12-19-36(56-2)20-13-33)34-14-21-37(57-3)22-15-34/h6-25,27,41-43H,26,28-29H2,1-5H3/t41-,42-,43-/m1/s1 |
InChI 键 |
LIJCQHAPZLHFHU-QPHPTHAZSA-N |
手性 SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=C(C=C7)[N+](=O)[O-] |
规范 SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=C(C=C7)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



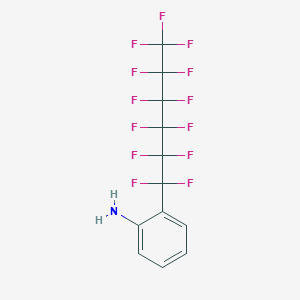
![2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13105462.png)
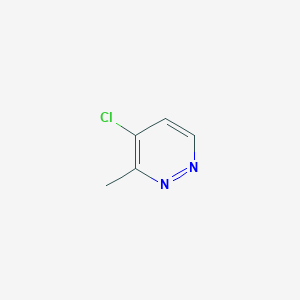
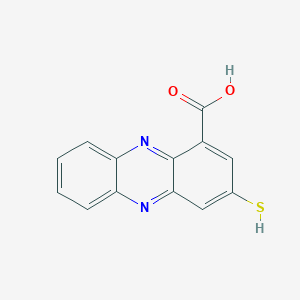
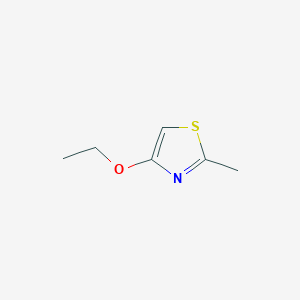
![2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper](/img/structure/B13105492.png)
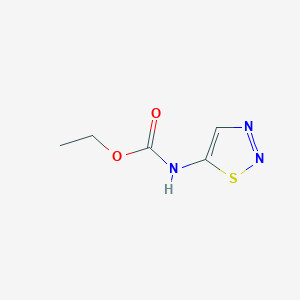
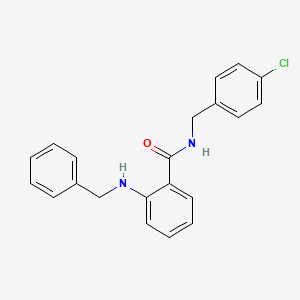
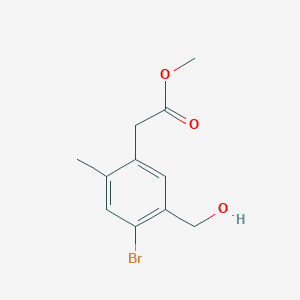
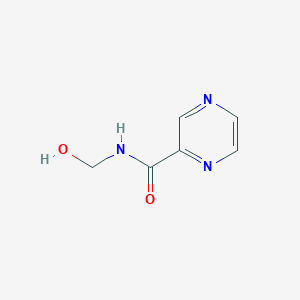

![7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105533.png)
